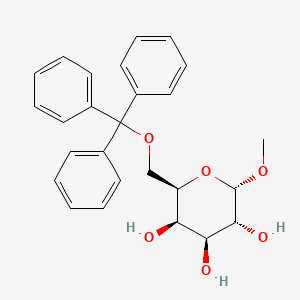

Methyl 6-O-Trityl-alpha-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-O-Trityl-alpha-D-galactopyranoside: is a chemical compound with the empirical formula C26H28O6 and a molecular weight of 436.50 g/mol . It is a derivative of galactopyranoside, where the hydroxyl group at the 6th position is protected by a trityl group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl group at the 6th position of methyl alpha-D-galactopyranoside using trityl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The reaction conditions are optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-O-Trityl-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions at the anomeric carbon.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution: Nucleophiles such as azides or thiols in the presence of a catalyst.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products:

Deprotection: Methyl alpha-D-galactopyranoside.

Substitution: Various substituted galactopyranosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Methyl 6-O-trityl-alpha-D-galactopyranoside can be synthesized through various methods, including regioselective acylation processes. The compound exhibits unique structural characteristics that allow for further modifications to enhance its biological activity. The synthesis typically involves the protection of hydroxyl groups followed by acylation to yield derivatives with improved properties.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 1 | Tritylation | Trityl chloride | This compound |

| 2 | Acylation | Acyl halides (e.g., myristoyl chloride) | Modified MGP esters |

| 3 | Deprotection | Acidic conditions | Free sugar derivatives |

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.352 mg/ml to 0.703 mg/ml against Bacillus subtilis and Escherichia coli strains .

Anticancer Potential

The compound has also been assessed for anticancer properties through predictive models such as the Prediction of Activity Spectra for Substances (PASS). The results suggest that certain derivatives possess promising anticancer activity, with predicted values indicating a higher potential than previous antimicrobial parameters .

Antiviral Activity Against SARS-CoV-2

A notable study focused on the interaction of this compound derivatives with the SARS-CoV-2 main protease. Molecular docking simulations revealed strong binding affinities, indicating potential as antiviral agents. The study highlighted specific interactions with key amino acid residues in the protease, suggesting a mechanism for inhibition .

Antiparasitic Applications

Further investigations into multitarget inhibitors have shown that derivatives of this compound can serve as effective antiparasitic agents against Trypanosoma brucei and Leishmania major. These studies employed a systematic design approach to enhance selectivity and potency against parasite-specific targets while minimizing off-target effects .

Computational Studies

Computational analyses using density functional theory (DFT) have been conducted to evaluate the thermodynamic stability and electronic properties of this compound derivatives. These studies provide insights into the structure-activity relationships (SAR) that can guide further modifications for enhanced biological activity .

Wirkmechanismus

The mechanism of action of Methyl 6-O-Trityl-alpha-D-galactopyranoside primarily involves its role as a protected sugar derivative. The trityl group serves as a protecting group, preventing unwanted reactions at the 6th hydroxyl position during synthetic transformations. This allows for selective reactions at other positions on the sugar molecule. The compound’s reactivity is influenced by the stability of the trityl group and the conditions under which it can be removed .

Vergleich Mit ähnlichen Verbindungen

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-alpha-D-galactopyranoside: Similar in structure but with additional acetyl groups at positions 2, 3, and 4.

Methyl 6-O-Trityl-alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.

Uniqueness: Methyl 6-O-Trityl-alpha-D-galactopyranoside is unique due to its specific protection at the 6th position, which allows for selective synthetic modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .

Biologische Aktivität

Methyl 6-O-Trityl-alpha-D-galactopyranoside (MTrGal) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of MTrGal, including its synthesis, antimicrobial properties, and molecular docking studies.

1. Synthesis of this compound

The synthesis of MTrGal typically involves the protection of the hydroxyl groups on galactopyranose to enhance its stability and reactivity. The trityl group serves as a protecting group for the 6-hydroxyl position, allowing for selective reactions at other positions on the sugar molecule. The general synthetic route includes:

- Starting Material : Methyl alpha-D-galactopyranoside

- Reagents : Trityl chloride in the presence of a base (e.g., triethylamine)

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

The reaction typically yields MTrGal in good to excellent yields, which can be further purified through column chromatography.

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of MTrGal and its derivatives. The compound has shown promising activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of MTrGal Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 250 µg/mL |

| Staphylococcus aureus | 20 | 200 µg/mL | |

| Candida albicans | 18 | 300 µg/mL |

Studies indicate that the presence of the trityl group enhances the compound's lipophilicity, which may contribute to its ability to penetrate microbial membranes more effectively than unmodified galactopyranosides .

3. Anticancer Activity

MTrGal has also been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that MTrGal exhibits cytotoxic effects on cancer cells by inducing apoptosis.

Case Study: Cytotoxic Effects on Cancer Cells

In a study assessing the effects of MTrGal on Ehrlich ascites carcinoma (EAC) cells, it was found that:

- IC50 Value : The compound demonstrated an IC50 value of approximately 2602.23 μg/mL.

- Mechanism : Molecular docking studies indicated that MTrGal binds to specific protein targets involved in cell proliferation and survival pathways .

4. Molecular Docking Studies

Molecular docking studies provide insights into how MTrGal interacts with biological macromolecules. The binding affinity and interaction profiles are crucial for understanding its mechanism of action.

Table 2: Molecular Docking Results for MTrGal

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Protein A (4URO) | -7.5 | Hydrogen bonds, hydrophobic interactions |

| Protein B (4XE3) | -8.2 | Ionic interactions, van der Waals forces |

These results suggest that MTrGal has a stable binding conformation with potential therapeutic targets, which may explain its observed biological activities .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAMNJUPQNEGOI-MQZWXTIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.